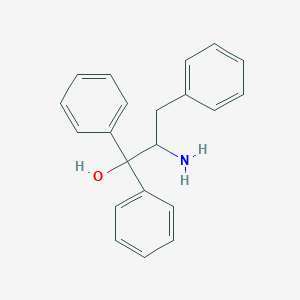

2-Amino-1,1,3-triphenylpropan-1-ol

Description

The exact mass of the compound 2-amino-1,1,3-triphenyl-1-propanol is 303.162314293 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-1,1,3-triphenylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1,1,3-triphenylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,1,3-triphenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXBDYRXZGBOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Definitive Technical Guide to (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (CAS 79868-78-3)

Executive Summary

In the pharmaceutical and fine chemical industries, the demand for enantiomerically pure compounds necessitates the use of robust chiral ligands and auxiliaries[1]. Among these, (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (CAS 79868-78-3) stands out as a highly privileged chiral building block[2]. Derived from the natural chiral pool, this β-amino alcohol features a highly sterically hindered tertiary alcohol and a primary amine, making it an exceptional precursor for chiral catalysts—most notably in the formation of oxazaborolidines for the asymmetric reduction of prochiral ketones[3].

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its stereodirecting capabilities, and field-proven, self-validating experimental protocols for both its synthesis and downstream application.

Physicochemical Profiling & Structural Causality

The efficacy of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol in asymmetric synthesis is directly linked to its unique structural topology. The central carbon atom is flanked by three bulky phenyl groups, which create a deep, highly restricted chiral pocket[1]. During catalytic cycles, this steric bulk forces incoming substrates to adopt a single, highly favored transition state geometry, thereby maximizing enantiomeric excess (ee).

Quantitative Property Matrix

The following table consolidates the critical physicochemical parameters required for handling and analytical verification.

| Property | Value | Technical Significance |

| Chemical Name | (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol | Standard IUPAC nomenclature. |

| CAS Number | 79868-78-3 | Primary identifier for regulatory/procurement[4]. |

| Molecular Formula | C₂₁H₂₁NO | Dictates mass balance in stoichiometric reactions[5]. |

| Molecular Weight | 303.40 g/mol | Used for precise equivalent calculations[4]. |

| Melting Point | 139–144 °C | Broad range indicates potential polymorphism or solvent inclusion[4]. |

| Boiling Point | 502.3 °C at 760 mmHg | High BP necessitates solid-state or solution-phase handling[5]. |

| Density | 1.145 g/cm³ | Relevant for volumetric phase separations[5]. |

| Optical Activity | [α]20/D −83° (c = 1, CHCl₃) | Critical QA Metric: Confirms stereochemical integrity[4]. |

Mechanistic Role in Asymmetric Catalysis

The most prominent application of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol is its conversion into a chiral 1,3,2-oxazaborolidine catalyst[3].

The Causality of Stereocontrol: When the amino alcohol is reacted with borane (BH₃) or an alkylboronic acid, it condenses to form a rigid, five-membered oxazaborolidine ring[3]. The nitrogen atom coordinates with the Lewis acidic boron, increasing the hydridic character of the attached borane. The massive steric wall erected by the gem-diphenyl groups forces the prochiral ketone to approach from the less hindered face. This highly ordered, rigid transition state is the direct cause of the >95% enantiomeric excess frequently observed in these reductions.

Workflow Diagram

Workflow from chiral pool precursor to oxazaborolidine-catalyzed asymmetric reduction.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in the laboratory, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an analytical checkpoint.

Protocol A: Synthesis of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol via Grignard Addition

This synthesis leverages the natural chirality of L-phenylalanine to establish the stereocenter[5].

-

Equipment Setup: Purge a flame-dried 3-neck round-bottom flask with Argon. Equip with a dropping funnel and a reflux condenser.

-

Reagent Preparation: Dissolve L-phenylalanine methyl ester (1.0 eq) in anhydrous THF. Separately, prepare a solution of phenylmagnesium bromide (Grignard reagent) in THF (4.0 eq)[6].

-

Causality Note: Why 4.0 equivalents? The first equivalent deprotonates the primary amine. The second and third drive the double addition to the ester to form the tertiary alcohol. The slight excess ensures complete conversion, preventing the formation of difficult-to-separate ketone intermediates.

-

-

Addition: Cool the Grignard solution to 0 °C. Add the ester solution dropwise over 1 hour to control the highly exothermic reaction.

-

Reflux: Heat the mixture to reflux for 4–6 hours to drive the steric crowding of the double addition to completion.

-

Quenching (Self-Validation Step 1): Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl. Validation: The complete dissolution of the gummy magnesium salts into a biphasic clear system indicates a successful quench.

-

Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water mixture[6].

-

QA/QC (Self-Validation Step 2): Measure the optical rotation of the purified crystals. A value of [α]20/D −83° (c = 1 in CHCl₃) confirms that no racemization occurred at the α-carbon during the harsh Grignard addition[4].

Protocol B: Enantioselective Reduction of Prochiral Ketones

This protocol utilizes the synthesized amino alcohol as a pre-catalyst for Itsuno-type asymmetric reductions[3].

-

Catalyst Formation: In a dry flask under Argon, combine (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (0.1 eq) with Borane-THF complex (BH₃·THF, 1.0 eq). Stir at room temperature for 1 hour. Hydrogen gas evolution will be observed as the 1,3,2-oxazaborolidine ring forms[3].

-

Substrate Addition: Dissolve the prochiral ketone (1.0 eq) in anhydrous THF. Add this solution to the catalyst mixture slowly via a syringe pump over 1–2 hours.

-

Causality Note: The uncatalyzed reduction of the ketone by borane is a competing background reaction that yields a racemic product. By utilizing a syringe pump to maintain a near-zero concentration of unreacted ketone in the flask, the faster, catalyst-mediated pathway dominates, maximizing enantiopurity.

-

-

Quenching & Workup: Once TLC indicates complete consumption of the ketone, quench the reaction carefully with methanol (Caution: H₂ evolution). Concentrate the mixture, redissolve in ethyl acetate, and wash with 1M HCl to remove the chiral amino alcohol (which partitions into the aqueous layer as the hydrochloride salt for later recovery)[3].

-

QA/QC (Self-Validation Step 3): Verify the enantiomeric excess (ee) of the isolated secondary alcohol using chiral HPLC against a racemic standard.

References[1] Cas 79868-78-3,(S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL | lookchem. lookchem.com.Verified Link[4] (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol 98 79868-78-3 - Sigma-Aldrich. sigmaaldrich.com. Verified Link[2] 79868-78-3 | MFCD02684325 | (S)-2-AMino-1,1,3-triphenylpropan-1-ol - Aaronchem. aaronchem.com. Verified Link[3] EP0305180A2 - Enantioselective reduction of ketones - Google Patents. google.com. Verified Link[5] (2S)-2-amino-1,1,3-triphenylpropan-1-ol - GlobalChemMall. globalchemmall.com.Verified Link[6] New Leads to Resolutions. ru.nl. Verified Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. aaronchem.com [aaronchem.com]

- 3. EP0305180A2 - Enantioselective reduction of ketones - Google Patents [patents.google.com]

- 4. (S)-(-)-2-氨基-1,1,3-三苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. globalchemmall.com [globalchemmall.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

A Technical Guide to (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol: Structure, Synthesis, and Application in Asymmetric Chemistry

Abstract: This technical guide provides a comprehensive overview of (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol, a chiral amino alcohol of significant interest in modern synthetic chemistry. The document elucidates its core chemical structure, stereochemical properties, and a detailed, field-proven protocol for its enantioselective synthesis via the asymmetric reduction of a prochiral α-amino ketone. Emphasis is placed on the causality behind methodological choices, from precursor synthesis to final purification. Furthermore, this guide explores the compound's primary application as a chiral auxiliary and ligand, detailing the mechanism of stereochemical induction. Spectroscopic characterization, safety protocols, and a complete reference list are provided to support researchers, scientists, and drug development professionals in leveraging this valuable synthon.

Physicochemical Properties and Structural Elucidation

(R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol is a chiral amino alcohol distinguished by its sterically demanding triphenyl carbinol moiety and a chiral center at the C-2 position bearing the amino group. This unique architecture is fundamental to its utility in stereoselective transformations.

Core Chemical Identity

The fundamental properties of this compound are summarized in the table below, providing a cornerstone for its use in quantitative experimental design.[1][2]

| Property | Value | Source |

| CAS Number | 86906-05-0 | [2] |

| Molecular Formula | C₂₁H₂₁NO | [2] |

| Molecular Weight | 303.40 g/mol | [2] |

| Melting Point | 142-144 °C | [1] |

| Optical Activity | [α]²⁰/D +85° (c=1 in chloroform) | [1] |

| Appearance | White to off-white solid | [3] |

Stereochemistry and Chemical Structure

The designation (R) refers to the absolute configuration at the C-2 stereocenter, determined by the Cahn-Ingold-Prelog priority rules. The (+) indicates its dextrorotatory nature, meaning it rotates plane-polarized light to the right. The bulky phenyl groups create a well-defined three-dimensional space, which is crucial for its role in asymmetric induction.

Spectroscopic Profile (Predicted)

While a publicly available, peer-reviewed experimental spectrum is not readily accessible, the ¹H and ¹³C NMR spectra can be reliably predicted based on the molecular structure. This predictive analysis is a critical skill for confirming synthesis outcomes.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.10-7.50 (m, 15H): A complex multiplet corresponding to the fifteen aromatic protons of the three phenyl groups.

-

δ ~4.0 (m, 1H): The methine proton at the C-2 chiral center (CH-NH₂). Its multiplicity will be complex due to coupling with the adjacent CH₂ protons and the NH₂ protons.

-

δ ~3.0 (dd, 1H) & δ ~2.8 (dd, 1H): The two diastereotopic protons of the methylene group at C-3 (CH₂-Ph). They will appear as a pair of doublets of doublets due to geminal coupling and coupling to the C-2 proton.

-

δ ~2.5 (s, 1H): A broad singlet for the hydroxyl proton (-OH). This peak may exchange with D₂O.

-

δ ~1.8 (s, 2H): A broad singlet for the two amine protons (-NH₂). This peak will also exchange with D₂O.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 125.0-145.0: Multiple signals corresponding to the 18 carbons of the three aromatic rings. The quaternary carbons will be weaker.

-

δ ~78.0: The quaternary carbon at C-1 (C-(OH)(Ph)₂).

-

δ ~58.0: The methine carbon at the C-2 chiral center (CH-NH₂).

-

δ ~40.0: The methylene carbon at C-3 (CH₂-Ph).

Enantioselective Synthesis

The synthesis of enantiomerically pure amino alcohols is a cornerstone of modern pharmaceutical development.[4] The most reliable and widely adopted strategy for preparing (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol is the asymmetric reduction of its corresponding prochiral α-amino ketone precursor, 2-amino-1,3-diphenyl-1-propanone.

Retrosynthetic Analysis & Strategy

The key transformation is the creation of the chiral hydroxyl center from a ketone. A catalytic asymmetric reduction is chosen over stoichiometric chiral reagents for its superior atom economy and scalability. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is the industry standard for this type of transformation due to its high enantioselectivity and predictable stereochemical outcome.[5]

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the asymmetric reduction of analogous α-amino ketones.[4] It requires strict anhydrous conditions to prevent quenching of the borane reagent and catalyst.

Step 1: Preparation of Prochiral Precursor (2-Amino-1,3-diphenyl-1-propanone) This step is assumed to be completed, yielding the hydrochloride salt of the α-amino ketone. This precursor can be synthesized from phenylalanine derivatives via methods such as Friedel-Crafts acylation.

Step 2: Asymmetric Reduction

-

Catalyst Preparation (In Situ):

-

To a flame-dried, 250 mL three-neck round-bottom flask purged with argon, add anhydrous tetrahydrofuran (THF, 50 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 0.1 eq.). The choice of the (R)-CBS catalyst is critical as it directs the hydride addition to the Re face of the ketone, yielding the desired (R)-alcohol product.

-

Slowly add Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq.) or Borane-THF complex (1.0 M solution in THF, 1.1 eq.) to the catalyst solution. Stir for 15 minutes at 0 °C to allow for complex formation.

-

-

Substrate Addition:

-

In a separate flask, suspend 2-amino-1,3-diphenyl-1-propanone hydrochloride (1.0 eq.) in anhydrous THF (30 mL).

-

Add triethylamine (1.1 eq.) to neutralize the salt and liberate the free amine. Stir for 10 minutes and filter off the triethylammonium chloride precipitate under an inert atmosphere.

-

Cool the filtrate containing the free aminoketone to -20 °C (acetonitrile/dry ice bath).

-

Add the cold solution of the free aminoketone dropwise to the catalyst-borane mixture over 45 minutes, ensuring the internal temperature does not rise above -15 °C.

-

-

Reaction Monitoring & Workup:

-

Stir the reaction mixture at -20 °C. Monitor progress by Thin-Layer Chromatography (TLC) (e.g., 9:1 Dichloromethane:Methanol). The reaction is typically complete within 2-6 hours.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol (15 mL) at -20 °C to decompose excess borane.

-

Allow the mixture to warm to room temperature and stir for 45 minutes.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate (100 mL) and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (1 x 40 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane to 95:5 dichloromethane:methanol) to afford (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol as a white solid.

-

Confirm enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

Applications in Asymmetric Synthesis

The primary value of (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol lies in its application as a chiral ligand or auxiliary, where it imparts its stereochemical information to a prochiral substrate, leading to an enantiomerically enriched product.[3][6]

Mechanism of Stereochemical Control

When used as a ligand in catalytic reactions, such as the diethylzinc addition to aldehydes, the amino and alcohol groups of the molecule chelate to the metal center (e.g., Zinc). The bulky triphenylmethyl and benzyl groups create a rigid chiral pocket around the active site. This steric arrangement forces the incoming substrates to approach from a specific trajectory, resulting in the preferential formation of one enantiomer.

This principle is broadly applicable, making the compound a versatile tool for creating chiral centers in a variety of molecular scaffolds, a critical step in the synthesis of many active pharmaceutical ingredients.[6]

Safety and Handling

(R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol is classified as an irritant. Proper personal protective equipment (PPE) is required for handling.

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Codes: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Handling: Handle in a well-ventilated area or chemical fume hood. Avoid dust formation.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

(R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol is a powerful and versatile chiral building block. Its rigid, sterically defined structure makes it an effective component in asymmetric synthesis, particularly as a ligand for catalytic reactions. Understanding its synthesis through robust methods like the CBS reduction allows for its reliable preparation in an enantiomerically pure form. By applying the principles of stereochemical control outlined herein, researchers can effectively utilize this compound to access complex, high-value chiral molecules for drug discovery and materials science.

References

-

Gajda, T., et al. (2020). Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

-

Hossain, A., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PMC. Available from: [Link]

-

Franco, P., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available from: [Link]

-

Mavrogenis, S. (2008). ENANTIOMERIC SEPARATIONS AND NEW CHIRAL STATIONARY PHASES. MavMatrix. Available from: [Link]

-

LookChem. (S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL Product Page. Available from: [Link]

-

Chavan, R.B., et al. (2017). Cellulose based polymers in development of amorphous solid dispersions. PMC. Available from: [Link]

- Google Patents. A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

-

Duda, K., et al. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. MDPI. Available from: [Link]

-

Duda, K., et al. (2019). Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones. Sciforum. Available from: [Link]

-

Van Brabandt, W., et al. Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)azetidines. Available from: [Link]

- Hruby, V.J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis.

- Google Patents. Process for production of 2-amino-1,3-propanediol.

-

Righi, G., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Available from: [Link]

-

LookChem. Cas 79868-78-3,(S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL. Available from: [Link]

-

Jones, B.A., et al. (2018). Effective methodologies for enantiomeric separations of 150 pharmacology and toxicology related primary, secondary, and tertiary amines with superficially porous particle bonded chiral stationary phases. Ovid. Available from: [Link]

-

Satti, A., et al. (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry. Available from: [Link]

-

Liu, S., et al. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. Available from: [Link]

-

Duda, K., et al. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. ResearchGate. Available from: [Link]

-

University Course Material. 13C NMR of 1-Propanol. Available from: [Link]

-

Gottlieb, H.E., et al. (2005). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. Available from: [Link]

-

Guo, H., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available from: [Link]

-

Vasilev, A., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

-

Kochi, T., et al. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society. Available from: [Link]

-

Primitivo, L., et al. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Magnetic Nanoparticles. CNR-IRIS. Available from: [Link]

Sources

- 1. (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol 98 86906-05-0 [sigmaaldrich.com]

- 2. (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol | CAS 86906-05-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Catalytic Applications of (S)-2-Amino-1,1,3-triphenylpropan-1-ol

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, the architectural precision of chiral auxiliaries dictates the success of asymmetric transformations. (S)-2-Amino-1,1,3-triphenylpropan-1-ol is a highly specialized chiral amino alcohol that serves as a cornerstone ligand and building block[1]. By combining a rigid propanol backbone with dense steric shielding from three phenyl groups, this compound exerts profound stereochemical control in transition metal and main-group catalysis, particularly in the enantioselective reduction of prochiral substrates[2],[3].

This whitepaper provides an in-depth technical analysis of its molecular properties, mechanistic causality, and a self-validating experimental workflow for its application in asymmetric synthesis.

Quantitative Physicochemical Profiling

Accurate molecular weight and structural data are critical for calculating stoichiometric precision in catalytic cycles. The compound is officially designated under CAS Registry Number 79868-78-3[2],[4]. The presence of the amino and hydroxyl groups allows it to participate heavily in hydrogen bonding, while the triphenyl moiety renders it highly lipophilic[2].

Table 1: Physicochemical and Structural Data

| Property | Value |

| IUPAC / Chemical Name | (2S)-2-Amino-1,1,3-triphenylpropan-1-ol |

| CAS Registry Number | 79868-78-3 |

| Molecular Formula | C21H21NO |

| Molecular Weight | 303.40 g/mol |

| Exact Mass | 303.1623 |

| Melting Point | 139–144 °C |

| Boiling Point | 502.3 °C (at 760 mmHg) |

| Density | 1.145 g/cm³ |

| Topological Polar Surface Area (TPSA) | 46.25 Ų |

(Data synthesized from standard chemical repositories[5],[4]).

Mechanistic Causality in Asymmetric Catalysis

The efficacy of (S)-2-Amino-1,1,3-triphenylpropan-1-ol in asymmetric synthesis—such as the enantioselective reduction of ketones and oxime ethers—is dictated by its spatial geometry[3].

-

Bidentate Coordination: The adjacent amino (-NH₂) and hydroxyl (-OH) groups act as bidentate coordination sites. When reacted with a reducing agent like borane (BH₃), they form a rigid, cyclic oxazaborolidine-type intermediate[3].

-

Steric Shielding (The Causality of Selectivity): The 1,1,3-triphenyl substitution pattern creates a massive steric wall on one face of the catalyst complex. This structural causality forces the incoming prochiral ketone to approach exclusively from the less hindered face, locking the transition state into a single trajectory and ensuring highly stereoselective hydride transfer[3].

Self-Validating Experimental Protocol: Enantioselective Ketone Reduction

To ensure reproducibility and scientific integrity, the following workflow details the use of (S)-2-Amino-1,1,3-triphenylpropan-1-ol as a chiral modifier for borane reductions. This protocol is designed as a self-validating system : the successful recovery of the ligand via phase-switching and the enantiomeric excess (e.e.) of the product serve as internal quality controls.

Step 1: In Situ Catalyst Generation

-

Action: Dissolve 1.0 equivalent of (S)-2-Amino-1,1,3-triphenylpropan-1-ol in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the solution to 0 °C. Slowly add 1.2 equivalents of Borane-THF (BH₃·THF) complex.

-

Causality: Cooling to 0 °C prevents uncontrolled exothermic reactions and limits the formation of inactive borane dimers. The inert atmosphere is strictly required to prevent ambient moisture from prematurely hydrolyzing the highly reactive BH₃ complex.

Step 2: Substrate Addition and Hydride Transfer

-

Action: Maintain the reaction at 0 °C to -20 °C. Introduce the prochiral ketone (e.g., acetophenone) dropwise over 30 minutes.

-

Causality: Dropwise addition keeps the concentration of the unreacted ketone low relative to the active chiral catalyst. This suppresses the non-selective background reduction driven by uncomplexed BH₃. The low temperature locks the transition state into its lowest-energy conformation, maximizing enantioselectivity[3].

Step 3: Quenching and Hydrolysis

-

Action: After complete consumption of the ketone (monitored via TLC), quench the reaction by carefully adding methanol, followed by 1M HCl.

-

Causality: Methanol safely destroys residual borane by evolving hydrogen gas. The acidic aqueous environment hydrolyzes the boron-oxygen and boron-nitrogen bonds, liberating the enantioenriched alcohol product and the protonated chiral ligand.

Step 4: Product Isolation and Ligand Recovery (System Validation)

-

Action: Extract the acidic aqueous layer with diethyl ether to isolate the chiral alcohol product. Basify the remaining aqueous layer to pH 10 using NaOH, and extract with dichloromethane to recover the (S)-2-Amino-1,1,3-triphenylpropan-1-ol ligand.

-

Causality: The basic amino group of the ligand allows for pH-dependent phase switching. By isolating the product (analyzed via chiral HPLC for e.e.) and recovering >95% of the chiral ligand mass, the system validates its own efficiency, stereochemical integrity, and sustainability.

Workflow Visualization

Workflow of enantioselective ketone reduction using (S)-2-Amino-1,1,3-triphenylpropan-1-ol.

References

1.[2] CymitQuimica. "CAS 79868-78-3: (S)-2-Amino-1,1,3-triphenyl-1-propanol". Available at: 2.[5] GlobalChemMall. "(2S)-2-amino-1,1,3-triphenylpropan-1-ol". Available at: 3.[4] ChemScene. "79868-78-3 | (S)-2-Amino-1,1,3-triphenylpropan-1-ol". Available at: 4.[1] LookChem. "Cas 79868-78-3,(S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL". Available at: 5.[3] SciSpace. "Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers". Available at:

Sources

1,1,3-triphenyl-2-amino-1-propanol synonyms and nomenclature

Nomenclature, Synthesis, and Application in Asymmetric Catalysis

Executive Summary

1,1,3-triphenyl-2-amino-1-propanol is a high-value chiral amino alcohol derived from phenylalanine. Unlike simple amino alcohols, the steric bulk provided by the geminal diphenyl group at the C1 position, combined with the benzyl side chain at C3, creates a highly effective chiral pocket. This structural rigidity makes it a privileged ligand in asymmetric synthesis, particularly for enantioselective borane reductions and organozinc additions .

This guide provides a rigorous technical breakdown of its nomenclature, a validated synthesis protocol from L-phenylalanine, and its application as a chiral auxiliary.

Part 1: Nomenclature and Identification

Accurate identification is critical due to the existence of regioisomers and enantiomers. The compound is most commonly encountered as the

Table 1: Chemical Identifiers and Synonyms[1]

| Category | Identifier / Value |

| Common Name | (S)-1,1,3-Triphenyl-2-amino-1-propanol |

| IUPAC Name | (2S)-2-amino-1,1,3-triphenylpropan-1-ol |

| CAS Number (S-isomer) | 79868-78-3 |

| CAS Number (R-isomer) | 86906-05-0 |

| CAS Number (Racemic) | 6880-25-7 |

| Molecular Formula | |

| Molecular Weight | 303.40 g/mol |

| SMILES | NC(O)(c2ccccc2)c3ccccc3 |

| Key Synonyms | L-Phenylalaninol, |

Part 2: Structural & Stereochemical Architecture

The catalytic efficacy of this molecule relies on the "Two-Point Binding" motif:

-

The Amine (

): Acts as a Lewis base to coordinate with metal centers (e.g., Boron, Zinc). -

The Hydroxyl (

): Acts as a proton donor or alkoxide ligand. -

The Diphenyl Group: Provides significant steric shielding, forcing incoming substrates to approach from a specific face (stereodiscrimination).

Stereochemical Configuration

The chirality resides at the C2 position .

-

Source: L-Phenylalanine (

-configuration). -

Retention: The Grignard addition to the ester group does not affect the stereocenter at C2, preserving the optical purity of the starting material.

Part 3: Synthesis Protocol

Objective: Synthesis of (S)-1,1,3-triphenyl-2-amino-1-propanol from L-Phenylalanine methyl ester.

Mechanism: This is a double nucleophilic addition of phenylmagnesium bromide to an ester.

Experimental Workflow (DOT Visualization)

Figure 1: Synthetic pathway via Grignard addition.[1][2][3][4] The ester functionality is converted to a tertiary alcohol.

Detailed Methodology

-

Preparation of Free Base: Start with L-phenylalanine methyl ester hydrochloride (10.0 g). Dissolve in water, neutralize with

, and extract with dichloromethane (DCM) to obtain the free amine ester. Dry over -

Grignard Formation: In a flame-dried 3-neck flask under Nitrogen, prepare phenylmagnesium bromide (PhMgBr) using bromobenzene (3.5 equiv) and Magnesium turnings (3.5 equiv) in anhydrous diethyl ether (

). Initiate with a crystal of iodine. -

Addition: Cool the Grignard solution to 0°C. Add the L-phenylalanine methyl ester (dissolved in

) dropwise over 30 minutes.-

Critical Control Point: The reaction is exothermic. Maintain temperature <10°C to prevent racemization or side reactions.

-

-

Reflux: Once addition is complete, allow to warm to Room Temperature (RT), then reflux gently for 2–4 hours to ensure complete conversion of the intermediate ketone to the alcohol.

-

Quench: Cool to 0°C. Slowly add saturated aqueous

.-

Note: A thick magnesium salt precipitate will form. Acidification with dilute

can help dissolve salts but requires care to avoid forming the ammonium salt of the product.

-

-

Isolation: Extract the aqueous layer with

(3x).[5] Combine organic layers, wash with brine, and dry over -

Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.

-

Yield: Typically 60–75%.

-

Appearance: White crystalline solid (mp: 139–144 °C).

-

Part 4: Application in Asymmetric Catalysis

The primary utility of 1,1,3-triphenyl-2-amino-1-propanol is as a precursor to Oxazaborolidine catalysts (CBS-catalyst analogs) for the enantioselective reduction of prochiral ketones.

Mechanism of Action

The amino alcohol reacts with borane (

Catalytic Cycle Visualization

Figure 2: The catalytic cycle for enantioselective borane reduction. The ligand dictates the stereochemistry of the hydride transfer.

Standard Protocol: Reduction of Acetophenone

-

Catalyst Formation: In a dry flask, dissolve (S)-1,1,3-triphenyl-2-amino-1-propanol (0.1 mmol, 10 mol%) in dry THF. Add

(0.1 mmol) and stir for 1 hour at RT to form the catalyst. -

Reduction: Cool to -20°C. Simultaneously add Acetophenone (1.0 mmol) and Borane-THF (0.6 mmol) slowly via syringe pump over 1 hour.

-

Why Slow Addition? To keep the concentration of free ketone low, ensuring it reacts only via the catalyzed pathway, not the background uncatalyzed pathway.

-

-

Workup: Quench with Methanol (caution: hydrogen evolution). Evaporate solvent.[5] Hydrolyze with 1N HCl, extract with ether.

-

Result: (R)-1-phenylethanol is typically obtained with >95% enantiomeric excess (ee).

Part 5: Safety and Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2-8°C. Hygroscopic – keep tightly sealed.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

Sigma-Aldrich. (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Sheet. Retrieved from

-

PubChem. Compound Summary: 1,1,3-triphenyl-2-amino-1-propanol. National Library of Medicine. Retrieved from

-

Corey, E. J., et al. (1987). Practical Enantioselective Reduction of Ketones Using Chiral Oxazaborolidines. Journal of the American Chemical Society.[6] (Foundational reference for the mechanism described in Part 4).

-

ChemicalBook. CAS 79868-78-3 Datasheet and Synthesis. Retrieved from

Sources

- 1. 1,1,3-Triphenyl-propan-1-OL | C21H20O | CID 4070833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 79868-78-3: (S)-2-Amino-1,1,3-triphenyl-1-propanol [cymitquimica.com]

- 3. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol synthesis - chemicalbook [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents [patents.google.com]

Engineering Stereocontrol: A Technical Guide to Chiral Amino Alcohol Ligands in Asymmetric Synthesis

As a Senior Application Scientist, I approach asymmetric synthesis not merely as a sequence of reagent additions, but as the deliberate engineering of transition states. In the realm of stereoselective catalysis, chiral amino alcohols represent one of the most privileged and versatile ligand classes. Their efficacy stems from their bifunctional nature: the hydroxyl group acts as a hard Lewis base (often forming a metal alkoxide), while the adjacent amine provides a softer, sterically tunable stereodirecting environment.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for two cornerstone transformations relying on chiral amino alcohols: the Corey-Bakshi-Shibata (CBS) reduction and the enantioselective dialkylzinc addition to aldehydes.

The Corey-Bakshi-Shibata (CBS) Reduction

Mechanistic Rationale & Causality

The CBS reduction utilizes a chiral oxazaborolidine catalyst—typically derived from a chiral amino alcohol such as (S)-proline—to achieve the enantioselective reduction of prochiral ketones 1. The brilliance of this system lies in its dual-activation mechanism.

When borane (BH₃) is introduced, it coordinates to the Lewis-basic nitrogen of the oxazaborolidine catalyst. This coordination is the linchpin of the reaction: it simultaneously activates the borane, transforming it into a potent hydride donor, and enhances the Lewis acidity of the endocyclic boron atom 2. The prochiral ketone then binds to this highly Lewis-acidic boron. The steric bulk of the catalyst (e.g., the diphenylcarbinol moiety) forces the ketone to adopt a specific orientation to minimize steric clashes. Hydride transfer then occurs intramolecularly via a highly ordered, six-membered transition state to the less hindered face of the ketone, ensuring predictable and exceptional stereochemical outcomes 2.

Catalytic cycle of the CBS reduction highlighting the dual-activation mechanism.

Protocol 1: CBS-Catalyzed Asymmetric Reduction of Acetophenone

This protocol is engineered as a self-validating system to ensure high enantiomeric excess (ee). [[1]]()

-

Catalyst Activation: To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).

-

Causality: The CBS catalyst and borane are acutely sensitive to moisture. Even trace water will hydrolyze the borane, destroying the active catalyst complex and leading to racemic background reduction 1.

-

-

Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (1.0 equivalent) to the catalyst solution. Stir for 15 minutes at 0 °C [[1]]().

-

Substrate Addition: Dissolve acetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, strictly maintaining the temperature at 0 °C.

-

Causality: The reduction is exothermic. Dropwise addition at 0 °C prevents thermal spikes that would accelerate the non-catalyzed background reduction by free borane, which is the primary cause of degraded enantiomeric excess.

-

-

Reaction & Quench: Monitor via TLC. Upon completion (typically 1-4 hours), slowly quench by the dropwise addition of methanol (MeOH) at 0 °C 3.

-

Causality: Methanol safely decomposes residual borane by forming volatile trimethyl borate and hydrogen gas, preventing over-reduction or side reactions during the aqueous workup.

-

-

Workup & Validation: Remove solvent under reduced pressure. Redissolve in ethyl acetate, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Purify via flash chromatography.

-

Analytical Checkpoint: Determine the ee of the purified (R)-1-phenylethanol using chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard 1.

-

Enantioselective Dialkylzinc Additions to Aldehydes

Mechanistic Rationale & Causality

Diethylzinc (Et₂Zn) is notoriously inert toward aldehydes at room temperature due to its linear, non-polar geometry. The introduction of a chiral amino alcohol ligand breaks this symmetry and initiates a cascade of activation 4.

First, the hydroxyl proton of the ligand is displaced by zinc, forming a stable chiral zinc alkoxide. The adjacent amine nitrogen coordinates to the zinc, significantly increasing the nucleophilicity of the remaining alkyl group. Crucially, this complex acts as a bimetallic template: one zinc atom acts as a Lewis acid to coordinate and activate the aldehyde carbonyl, while the other delivers the alkyl group via a highly ordered, six-membered Zimmerman-Traxler-type transition state. Because the catalyzed pathway is orders of magnitude faster than the uncatalyzed background reaction, high enantioselectivities are achieved even with sub-stoichiometric ligand loadings [[5]]().

Experimental workflow for enantioselective dialkylzinc addition to aldehydes.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol utilizes a standard chiral amino alcohol, such as (1S,2R)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol.5

-

Ligand Preparation: To a flame-dried Schlenk tube under argon, add the chiral amino alcohol catalyst (0.1 mmol, 10 mol %) and benzaldehyde (1.0 mmol) dissolved in anhydrous hexane (4 mL) 5.

-

Causality: The 10 mol% loading is sufficient because the resulting bimetallic zinc complex is vastly more nucleophilic than the uncatalyzed Et₂Zn, allowing rapid catalytic turnover without competitive background racemic addition.

-

-

Alkyl Addition: Cool the solution to 0 °C. Slowly add diethylzinc (2.2 mL of a 1 M hexane solution, 2.2 mmol) via syringe.

-

Reaction: Stir the reaction mixture for 20 hours at 0 °C 5.

-

Quench & Workup: Carefully quench the reaction by the dropwise addition of 1 M HCl.

-

Causality: The acidic quench is mandatory to break down the robust zinc alkoxide product complex, releasing the free chiral secondary alcohol and solubilizing the zinc salts into the aqueous layer to prevent emulsions during phase separation.

-

-

Validation: Extract the mixture with dichloromethane, dry the combined organic layers over MgSO₄, and evaporate under reduced pressure. Purify via column chromatography. Confirm the stereochemistry and ee via chiral HPLC or NMR using chiral shift reagents.

Quantitative Performance Metrics

The table below summarizes the expected performance metrics of these catalytic systems across various substrates, demonstrating the robust nature of chiral amino alcohol ligands in asymmetric synthesis.

| Transformation | Chiral Ligand/Catalyst | Substrate | Reagent | Yield (%) | Enantiomeric Excess (ee %) |

| CBS Reduction | (S)-2-Methyl-CBS | Acetophenone | BH₃·THF | >95 | >95 |

| CBS Reduction | (S)-2-Methyl-CBS | α-Amino Ketone | BH₃·THF | 85–95 | >99 |

| Dialkylzinc Addition | (1S,2R)-Amino Alcohol | Benzaldehyde | Et₂Zn | 93 | 88 |

| Dialkylzinc Addition | D-Fructopyranose β-amino alcohol | 2-Naphthaldehyde | Et₂Zn | 85–90 | 92 |

Data synthesized from established literature protocols.3541

References

-

Soai, K., et al. HIGHLY ENANTIOSELECTIVE ADDITION OF DIALKYLZINCS TO AROMATIC ALDEHYDES USING 1-PHENYL-2-(1-PYRROLIDINYL)-1-PROPANOL AS A CHIRAL CATALYST. CLOCKSS.[Link]

-

MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.[Link]

-

Quimica Organica. Corey-Itsuno Reduction (CBS Reduction). Quimica Organica.[Link]

Sources

Technical Hazard & Application Guide: 2-Amino-1,1,3-triphenylpropan-1-ol

[1]

Document Type: Technical Whitepaper & Enhanced SDS Subject: 2-Amino-1,1,3-triphenylpropan-1-ol (Synonym: 1,1-Diphenylphenylalaninol) CAS Registry Number: 79868-78-3 (S-isomer); 86906-05-0 (R-isomer) Primary Application: Chiral auxiliary/ligand in asymmetric synthesis.

Part 1: Chemical Identity & Physiochemical Profile

This compound is a chiral

Identification Data

| Parameter | Technical Specification |

| IUPAC Name | 2-Amino-1,1,3-triphenylpropan-1-ol |

| Common Synonyms | (S)-1,1-Diphenylphenylalaninol; (S)-Diphenylvalinol analog |

| Molecular Formula | |

| Molecular Weight | 303.40 g/mol |

| Chiral Center | C2 (derived from |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in |

Physiochemical Benchmarks

| Property | Value | Context for Researchers |

| Melting Point | 139–144 °C | Sharp range indicates high enantiomeric purity. Broadening suggests racemizaton or water uptake. |

| Optical Rotation | Critical quality attribute (CQA) for verifying stereochemical integrity before catalysis. | |

| pKa (Conjugate Acid) | ~9.5 (Estimated) | Basic amine; capable of forming stable salts or coordinating to Lewis acidic metals (B, Zn, Ti). |

| Hygroscopicity | Moderate | Formation of carbamates with atmospheric |

Part 2: Synthesis & Production Logic

Understanding the synthesis provides insight into potential impurities (e.g., residual magnesium salts or unreacted esters). The standard route involves the Grignard addition of phenylmagnesium bromide to L-phenylalanine esters.

Synthesis Workflow (Graphviz)

The following diagram illustrates the critical "double addition" mechanism required to generate the tertiary alcohol.

Figure 1: Synthetic pathway via Grignard addition. The intermediate magnesium chelate stabilizes the molecule against racemization during reaction.

Impurity Profile & Troubleshooting

-

Impurity A (Mono-addition ketone): Rare, but occurs if PhMgBr stoichiometry is insufficient (< 3 equiv).

-

Impurity B (Racemate): Occurs if the starting ester was refluxed too long in basic conditions prior to Grignard addition.

-

Validation: Always run a chiral HPLC or check optical rotation prior to using this compound in enantioselective catalysis.

Part 3: GHS Hazard Identification & Safety Protocol

While classified as an Irritant , the chemical nature of amino alcohols dictates that they should be handled with the caution reserved for corrosives, particularly regarding eye contact.

GHS Classification (Regulation (EC) No 1272/2008)

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Irritation | Cat 2 | H315 | Causes skin irritation. |

| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation. |

| STOT - SE | Cat 3 | H335 | May cause respiratory irritation. |

Precautionary Handling Workflow

Core Directive: Do not treat this merely as "dust." The basicity of the amine combined with the alcohol moiety allows it to adhere to and penetrate mucous membranes.

-

Engineering Controls:

-

Handle strictly within a fume hood .

-

Use a static-dissipative balance enclosure (powder is often electrostatic).

-

-

Personal Protective Equipment (PPE):

-

Eyes: Chemical safety goggles (standard safety glasses are insufficient due to fine dust potential).

-

Gloves: Nitrile rubber (0.11 mm minimum thickness). Breakthrough time > 480 min.

-

Respiratory: If handling >10g outside a hood, use a P95 or N95 particulate respirator.

-

Emergency Response Matrix

-

Inhalation: Move to fresh air. If wheezing occurs (amine vapor effect), seek medical attention.

-

Eye Contact: Rinse cautiously with water for 15 minutes .[1][2] Note: Amino alcohols can cause "blue haze" vision (glaucopsia) if significant corneal exposure occurs; this is usually reversible but requires monitoring.

-

Skin Contact: Wash with soap and water.[1][2] Do not use ethanol to wash skin (increases absorption).

Part 4: Stability, Storage & Handling[11][12]

Stability Logic

The compound is chemically stable but reactive toward atmospheric components .

-

CO2 Sensitivity: Primary amines react with

to form carbamic acid salts. This appears as a "crust" on the material and will deactivate catalytic performance. -

Hygroscopicity: Absorbed water interferes with water-sensitive organometallic catalysts (e.g., Boron or Titanium Lewis acids).

Storage Protocol

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen backfill if the bottle is opened frequently.

-

Container: Amber glass to prevent photo-degradation (though minimal risk, it is standard for chiral auxiliaries).

Part 5: Application in Drug Development

This compound is a "privileged ligand" precursor. It is most famously used to generate Oxazaborolidines (CBS Catalysts) or as a ligand for Zinc-catalyzed alkylations.

Mechanism of Action (Chiral Induction)

The amino alcohol binds to a metal center (Boron, Zinc, Titanium), creating a rigid, chiral bicyclic environment. This restricts the approach of the substrate (e.g., a ketone) to only one face, resulting in high enantiomeric excess (ee).

Catalytic Workflow Diagram

The following diagram depicts the activation of a borane reagent for the enantioselective reduction of a ketone—a standard pharmaceutical unit operation.

Figure 2: Generic catalytic cycle for Boron-mediated asymmetric reduction using the amino alcohol ligand.

Researcher's Checklist for Use

-

Drying: If the bottle has been open, dry the solid under high vacuum (0.1 mmHg) at 40°C for 2 hours to remove adsorbed water/CO2.

-

Solvent Compatibility: Compatible with THF, Toluene, and DCM. Avoid Acetone or reactive aldehydes unless Schiff base formation is the intended step.

-

Recovery: The ligand can often be recovered after the reaction via acid extraction (it moves to the aqueous phase) followed by basification and recrystallization.

References

-

Sigma-Aldrich. (n.d.). (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Safety Data Sheet. Retrieved from

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(25), 7925-7926.

-

Santa Cruz Biotechnology. (n.d.). (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol Safety Data. Retrieved from [3]

-

PubChem. (n.d.). Compound Summary: 2-Amino-1,1,3-triphenylpropan-1-ol.[4][5][6][7] National Library of Medicine. Retrieved from

Sources

- 1. fishersci.com [fishersci.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol | CAS 86906-05-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. lookchem.com [lookchem.com]

- 5. (R)-(+)-2-氨基-1,1,3-三苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. thomassci.com [thomassci.com]

- 7. (2S)-2-Amino-1,1,3-triphenyl-1-propanol | CAS#:79868-78-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Solubility of 2-Amino-1,1,3-triphenylpropan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Solubility of a Key Chiral Auxiliary

As a Senior Application Scientist, it is not uncommon to encounter promising compounds with incomplete physicochemical profiles. 2-Amino-1,1,3-triphenylpropan-1-ol, a chiral amino alcohol, stands out for its utility in asymmetric synthesis and drug discovery, serving as a valuable chiral auxiliary and ligand.[1] Its stereochemical complexity, stemming from a central carbon bonded to three phenyl groups, an amino group, and a hydroxyl group, is key to its efficacy in producing enantiomerically pure compounds.[1] However, a critical gap in its documented properties is its solubility in common organic solvents, a parameter fundamental to its application in synthesis, formulation, and biological screening.

This guide is crafted to address this knowledge gap, not by presenting pre-existing data, but by empowering you, the researcher, to determine it. We will delve into the theoretical underpinnings of solubility, predict the likely behavior of 2-Amino-1,1,3-triphenylpropan-1-ol based on its structure, and provide comprehensive, field-proven protocols for both thermodynamic and kinetic solubility determination. This document is designed to be a self-validating system, guiding you through experimental design, execution, and data interpretation with scientific integrity at its core.

Deconstructing the Molecule: A Structural Approach to Solubility Prediction

The solubility of a compound is dictated by the interplay of its functional groups and the overall molecular architecture with the properties of the solvent. The principle of "like dissolves like" is our guiding tenet.[2]

1.1. Functional Group Analysis of 2-Amino-1,1,3-triphenylpropan-1-ol

-

Polar Functional Groups: The presence of a primary amine (-NH₂) and a hydroxyl (-OH) group imparts a polar character to the molecule. These groups are capable of forming hydrogen bonds, which are strong intermolecular forces that favor interaction with polar solvents.

-

Non-Polar Framework: The molecule is dominated by three bulky phenyl groups (-C₆H₅). These aromatic rings are non-polar and will preferentially interact with non-polar solvents through van der Waals forces.

1.2. Predicting Solubility Behavior

Based on this hybrid structure, we can anticipate the following solubility trends:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol, which possess hydroxyl groups, are expected to be effective at solvating 2-Amino-1,1,3-triphenylpropan-1-ol.[2][3] They can act as both hydrogen bond donors and acceptors, readily interacting with the amine and hydroxyl moieties of the solute.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone lack a hydrogen-donating group but have a significant dipole moment.[2] They will primarily interact with the polar groups of the solute through dipole-dipole interactions. DMSO is often a powerful solvent for a wide range of organic compounds.[2]

-

Limited Solubility in Non-Polar Solvents: Non-polar solvents like hexane, toluene, and diethyl ether are unlikely to be effective solvents.[2][4] While the phenyl groups will have some affinity for these solvents, the energy required to break the strong intermolecular hydrogen bonds between the solute molecules will not be sufficiently compensated by the weak van der Waals interactions with the solvent.

The Pillars of Solubility Determination: Thermodynamic vs. Kinetic

In pharmaceutical sciences, two distinct types of solubility are considered: thermodynamic and kinetic.[5][6][7] Understanding the difference is crucial for selecting the appropriate experimental approach and for the correct interpretation of the results.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure when the solution is in equilibrium with the solid state of the compound.[6][7] It is a fundamental property of the compound and is essential for understanding its intrinsic dissolution behavior. The shake-flask method is the gold standard for determining thermodynamic solubility.[6][8][9]

-

Kinetic Solubility: This is the concentration at which a compound, often rapidly dissolved from a high-concentration stock solution (typically in DMSO), precipitates out of a solution.[5][10] It is a measure of how quickly a compound will crystallize from a supersaturated solution and is highly relevant in high-throughput screening (HTS) settings where compounds are often introduced into aqueous buffers from DMSO stocks.[5][11] Nephelometry is a common technique for assessing kinetic solubility.[12][13][14][15][16]

Experimental Protocol: Determining the Solubility of 2-Amino-1,1,3-triphenylpropan-1-ol

This section provides detailed, step-by-step methodologies for determining both the thermodynamic and kinetic solubility of 2-Amino-1,1,3-triphenylpropan-1-ol.

Materials and Equipment

-

2-Amino-1,1,3-triphenylpropan-1-ol (solid powder)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Nephelometer (for kinetic solubility)

-

96-well microplates (for kinetic solubility)

Thermodynamic Solubility Determination: The Shake-Flask Method

This protocol is designed to achieve equilibrium and provide a robust measure of thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Amino-1,1,3-triphenylpropan-1-ol to a series of vials, each containing a different organic solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved solids from artificially inflating the measured concentration.[18][19]

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 2-Amino-1,1,3-triphenylpropan-1-ol of known concentrations in the respective organic solvent.

-

Analyze both the filtered supernatant (appropriately diluted if necessary) and the standard solutions using a validated HPLC method. A reverse-phase C18 column is often a good starting point for a molecule with this polarity.

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

-

Determine the concentration of 2-Amino-1,1,3-triphenylpropan-1-ol in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility.

-

Diagram of the Shake-Flask Workflow:

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination: Nephelometry

This high-throughput method is ideal for assessing the propensity of a compound to precipitate from a supersaturated solution.

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of 2-Amino-1,1,3-triphenylpropan-1-ol in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well plate, perform a serial dilution of the DMSO stock solution with the chosen organic solvent. This will create a range of concentrations.

-

-

Precipitation Induction:

-

Rapidly add a larger volume of the same organic solvent to each well to induce precipitation of the less soluble compound at higher concentrations.

-

-

Nephelometric Measurement:

-

Immediately place the microplate in a nephelometer and measure the light scattering at regular intervals over a set period. An increase in light scattering indicates the formation of a precipitate.

-

-

Data Analysis:

-

Plot the light scattering intensity against the compound concentration. The concentration at which a significant increase in scattering is observed is the kinetic solubility.[16]

-

Diagram of the Nephelometry Workflow:

Caption: Workflow for kinetic solubility determination.

Data Presentation and Interpretation

For clarity and ease of comparison, the determined solubility data should be presented in a structured table.

Table 1: Experimentally Determined Solubility of 2-Amino-1,1,3-triphenylpropan-1-ol

| Solvent Class | Solvent | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM) |

| Polar Protic | Methanol | ||

| Ethanol | |||

| Isopropanol | |||

| Polar Aprotic | Acetone | ||

| Acetonitrile | |||

| Dimethyl Sulfoxide | |||

| Non-Polar | Toluene | ||

| Hexane | |||

| Diethyl Ether |

Interpreting the Results:

The data in this table will provide a comprehensive solubility profile of 2-Amino-1,1,3-triphenylpropan-1-ol. This information is invaluable for:

-

Reaction Solvent Selection: Choosing an appropriate solvent to ensure all reactants are in the solution phase.

-

Purification Strategy: Designing crystallization or chromatographic purification methods.

-

Formulation Development: Selecting suitable excipients and solvent systems for drug delivery.

-

High-Throughput Screening: Understanding the potential for compound precipitation in biological assays.

Conclusion: From Ambiguity to Actionable Data

References

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

ACS Publications. (2002, December 21). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. [Link]

-

BMG LABTECH. Kinetic solubility automated screen. [Link]

-

Rowan. Predicting Solubility. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Bienta. Laser Nephelometry. [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?[Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

ResearchGate. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

-

Bio-protocol. (2018). Determination of Kinetic Solubility. [Link]

-

PMC. Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Phenomenex. HPLC Testing Procedure. [Link]

-

ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

NEET coaching. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained. [Link]

-

Mechanochemistry.eu. (2025, April 29). Back to basics: types and uses of solvents. [Link]

-

Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth. [Link]

-

The Pharma Master. Solvents. [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?[Link]

-

lookchem. Cas 79868-78-3,(S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. mychemistrybook.com [mychemistrybook.com]

- 3. globalpharmatek.com [globalpharmatek.com]

- 4. allen.in [allen.in]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. raytor.com [raytor.com]

- 7. researchgate.net [researchgate.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. enamine.net [enamine.net]

- 12. bmglabtech.com [bmglabtech.com]

- 13. enamine.net [enamine.net]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. Laser Nephelometry | Bienta [bienta.net]

- 16. bio-protocol.org [bio-protocol.org]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. researchgate.net [researchgate.net]

- 19. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

history and discovery of triphenyl-based amino alcohol ligands

This guide details the history, synthesis, and mechanistic principles of 1,1,2-triphenyl-2-aminoethanol and related triphenyl-based amino alcohol ligands. These privileged chiral scaffolds are foundational to modern asymmetric catalysis, serving as both direct ligands for organozinc additions and precursors to the renowned oxazaborolidine (CBS) catalysts.

Executive Summary

The discovery of synthetic chiral amino alcohols marked a paradigm shift in asymmetric synthesis, moving the field beyond the limitations of the "chiral pool" (naturally occurring alkaloids like ephedrine). Among these, (S)-1,1,2-triphenyl-2-aminoethanol stands as a landmark scaffold. Its steric bulk, defined by a gem-diphenyl group adjacent to a chiral center, creates a highly rigid "chiral pocket" that enables high enantioselectivity in Lewis acid-catalyzed transformations. This guide explores its genesis, the causality behind its structural design, and its critical role in pharmaceutical manufacturing.

Historical Genesis: From Polymer to Monomer

The history of triphenyl-based amino alcohols is inextricably linked to the race for efficient asymmetric reduction and carbon-carbon bond formation in the 1980s.

The Itsuno Breakthrough (1981–1985)

Before the famous Corey-Bakshi-Shibata (CBS) catalyst, there was the Itsuno system .

-

The Challenge: In the early 1980s, enantioselective reduction of ketones using borane (

) was inefficient. -

The Innovation: Shinichi Itsuno (Toyohashi University of Technology) first experimented with polymer-supported chiral amino alcohols to facilitate easy catalyst recovery. He discovered that a polymer containing the 1,1,2-triphenyl-2-aminoethanol subunit provided high enantiomeric excess (ee).

-

The Pivot: Itsuno later demonstrated that the monomeric form—free from the polymer backbone—was even more effective. This identified (S)-1,1,2-triphenyl-2-aminoethanol as a standalone privileged chiral controller.

The Corey Optimization (1987)

E.J. Corey (Harvard) analyzed Itsuno’s results and isolated the active catalytic species: an oxazaborolidine. While Corey eventually popularized the proline-derived variant (CBS catalyst), the structural logic began with the steric shielding principles established by Itsuno's triphenyl systems.

Structural Design & Synthesis Protocol

The effectiveness of 1,1,2-triphenyl-2-aminoethanol arises from its gem-diphenyl effect . The two phenyl rings at the C1 position force the molecule into a rigid conformation, minimizing degrees of freedom during metal coordination.

Synthesis of (S)-1,1,2-Triphenyl-2-aminoethanol

This protocol utilizes a Grignard addition to a phenylglycine ester. This method is preferred over reducing phenylglycine to phenylglycinol (which yields only one phenyl ring) because it installs the critical gem-diphenyl bulk.

Reagents & Materials

-

(S)-Phenylglycine methyl ester hydrochloride (Starting Material)

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous THF (Solvent)

-

Sulfuric acid (10%) (Quenching)[1]

Step-by-Step Protocol

-

Free Base Formation (Pre-step):

-

Neutralize (S)-phenylglycine methyl ester HCl (10 mmol) with saturated

. Extract with -

Causality: The Grignard reagent will react with the HCl salt to produce alkane gas, wasting reagent. Starting with the free base improves atom economy.

-

-

Grignard Addition:

-

Flame-dry a 250 mL 3-neck flask under Nitrogen atmosphere.

-

Add Phenylmagnesium bromide (40 mmol, 4 equiv) to the flask.

-

Note: Excess Grignard is required because 2 equivalents react with the ester, and 1 equivalent will be sequestered by the acidic protons of the primary amine (

) and the intermediate alkoxide. -

Cool to 0°C . Slowly add the free amine ester (dissolved in 20 mL anhydrous THF) dropwise over 30 minutes.

-

-

Reflux & Completion:

-

Allow the mixture to warm to room temperature, then reflux at 65°C for 3 hours.

-

Validation: Monitor reaction via TLC (SiO2, 50% EtOAc/Hexane). The ester spot (

) should disappear; the amino alcohol product will be more polar (

-

-

Workup & Purification:

-

Cool to 0°C. Quench very slowly with 10%

. -

Critical Step: The amine forms a sulfate salt and stays in the aqueous layer. Wash the aqueous layer with ether to remove biphenyl impurities (from Grignard coupling).

-

Basify the aqueous layer to pH 10 using

. The product will precipitate as a white solid. -

Extract with

, dry, and recrystallize from Ethanol/Hexane.

-

Visualizing the Synthesis Workflow

Caption: Synthetic pathway for converting phenylglycine ester to the triphenyl amino alcohol ligand, highlighting the critical acid-base purification strategy.

Mechanistic Paradigm: The Zinc-Linkage

The primary application of this ligand is in the enantioselective addition of dialkylzinc to aldehydes . The mechanism does not involve a simple single-metal complex; rather, it proceeds through a bimetallic transition state , a concept elucidated by Noyori (for DAIB) but applicable here.

The Catalytic Cycle

-

Pre-Catalyst Formation: The amino alcohol reacts with one equivalent of

to form a mono-zinc chelate, releasing ethane. -

Dimerization: These species often exist as inactive dimers in solution.

-

Active Complex: A second equivalent of

binds to the oxygen atom of the chelate. -

Substrate Coordination: The aldehyde coordinates to the first zinc atom (the Lewis acidic center).

-

Alkyl Transfer: The alkyl group transfers from the second zinc atom to the aldehyde carbonyl. The chiral ligand dictates the facial selectivity (Si-face vs Re-face).

Mechanism Diagram

Caption: The bimetallic catalytic cycle for enantioselective alkylation. The ligand acts as a scaffold to orient the reactive Zinc-Alkyl species against the aldehyde.

Data Presentation: Comparative Efficacy

The triphenyl ligand competes with other privileged structures like DAIB (Noyori's ligand) and Ephedrine.

| Ligand Scaffold | Structure Class | Steric Bulk Source | Typical ee% (PhCHO + Et2Zn) | Key Advantage |

| (S)-1,1,2-Triphenyl | Synthetic Amino Alcohol | Gem-diphenyl | 94 - 99% | Highly rigid; excellent for aromatic aldehydes. |

| (-)-DAIB | Terpene Derivative | Camphor bridge | 98% | High turnover frequency; "Noyori effect" (non-linear). |

| Ephedrine | Alkaloid | Methyl/Phenyl | 50 - 70% | Low cost, but lower selectivity due to conformational flexibility. |

| Diphenylprolinol | Cyclic Amino Alcohol | Pyrrolidine ring | 95 - 98% | Precursor to CBS; extremely robust. |

Applications in Drug Development

For pharmaceutical scientists, the value of the triphenyl-based amino alcohol lies in its ability to synthesize chiral secondary alcohols , which are ubiquitous pharmacophores.

Case Study: Synthesis of Chiral APIs

While the CBS catalyst (derived from the diphenyl analog) is famous for synthesizing Fluoxetine (Prozac) and Salmeterol , the 1,1,2-triphenyl ligand is often used when the substrate requires a larger "chiral pocket" to induce selectivity.

-

Protocol for Drug Intermediates:

-

Reaction: Asymmetric addition of diethylzinc to 3-chlorobenzaldehyde.

-

Ligand: (S)-1,1,2-triphenyl-2-aminoethanol (5 mol%).

-

Result: (S)-1-(3-chlorophenyl)propanol (>95% ee).

-

Relevance: This alcohol is a precursor to various antihistamines and antidepressants where the S-enantiomer exhibits vastly superior binding affinity to the R-enantiomer.

-

References

-

Itsuno, S., et al. (1985). "Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane." Journal of the Chemical Society, Perkin Transactions 1.

-

Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). "Enantioselective alkylation of aldehydes promoted by a chiral amino alcohol."[2][3] Journal of the American Chemical Society.[4]

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society.[4]

-

Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews.

-

Noyori, R. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition.

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Amino-1,1,3-triphenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and physical state of the chiral amino alcohol, 2-Amino-1,1,3-triphenylpropan-1-ol. This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and application of this compound in fields such as asymmetric catalysis and medicinal chemistry.

Introduction: The Significance of 2-Amino-1,1,3-triphenylpropan-1-ol

2-Amino-1,1,3-triphenylpropan-1-ol is a chiral amino alcohol that has garnered significant interest as a chiral auxiliary and ligand in asymmetric synthesis. Its rigid triphenylmethyl (trityl) group provides a well-defined steric environment, enabling high stereoselectivity in various chemical transformations. The compound exists as two enantiomers, (S)-(-)-2-Amino-1,1,3-triphenylpropan-1-ol and (R)-(+)-2-Amino-1,1,3-triphenylpropan-1-ol, each with distinct properties and applications. Accurate determination of its physicochemical properties, such as melting point and physical state, is a fundamental prerequisite for its effective use in research and development.

Physical State and Appearance

Under standard laboratory conditions, both enantiomers of 2-Amino-1,1,3-triphenylpropan-1-ol are white to off-white crystalline powders. The crystalline nature of the solid is a key indicator of its purity; a well-defined crystalline structure typically corresponds to a sharp melting point.

Melting Point: A Critical Quality Attribute

The melting point of a pure crystalline solid is a distinct physical constant. It is an essential parameter for the identification and purity assessment of a compound. Impurities typically lead to a depression and broadening of the melting point range.

Quantitative Data for 2-Amino-1,1,3-triphenylpropan-1-ol

The experimentally determined melting points for the enantiomers of 2-Amino-1,1,3-triphenylpropan-1-ol are summarized in the table below. It is crucial to note that the melting point is typically reported as a range, indicating the temperature at which the first droplet of liquid appears to the temperature at which the entire solid has transitioned to a liquid.

| Enantiomer | CAS Number | Melting Point (°C) |

| (S)-(-)-2-Amino-1,1,3-triphenylpropan-1-ol | 79868-78-3 | 139-144[1][2] |

| (R)-(+)-2-Amino-1,1,3-triphenylpropan-1-ol | 86906-05-0 | 142-144[3] |

Experimental Protocol: Accurate Melting Point Determination

The following protocol outlines a standardized procedure for the accurate determination of the melting point of 2-Amino-1,1,3-triphenylpropan-1-ol using a modern digital melting point apparatus. This self-validating system ensures reproducibility and accuracy.

Principle